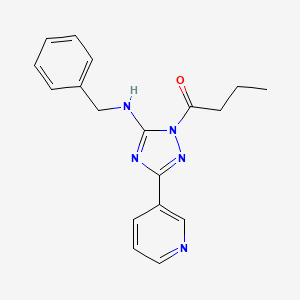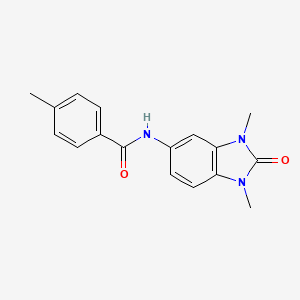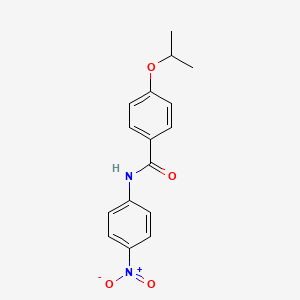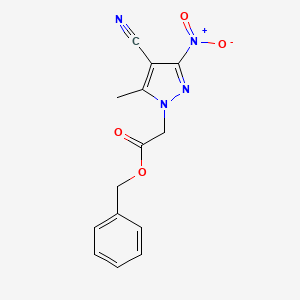
N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTA is a triazole derivative that has been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. In
Mecanismo De Acción
The mechanism of action of N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. Studies have shown that N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to exhibit anti-inflammatory activity. This activity may be related to the inhibition of key enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine for lab experiments is its potent antitumor activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. However, one limitation of N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is its potential toxicity. Studies have shown that N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One area of interest is the development of new cancer treatments based on N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. Researchers are also exploring the potential use of N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine as a new antibiotic for the treatment of bacterial infections. Additionally, there is interest in exploring the potential anti-inflammatory properties of N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine and its potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a promising chemical compound that has potential applications in a range of scientific research areas. Its potent antitumor, antibacterial, and antifungal properties make it a valuable tool for researchers studying cancer biology and developing new cancer treatments. While there are limitations to its use in lab experiments, the future directions for research on N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine are promising and warrant further investigation.
Aplicaciones Científicas De Investigación
N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas is in the field of antitumor research. Studies have shown that N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-1-butyryl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-[5-(benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-7-16(24)23-18(20-12-14-8-4-3-5-9-14)21-17(22-23)15-10-6-11-19-13-15/h3-6,8-11,13H,2,7,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKFLYXZQQTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-{[1-(anilinocarbonyl)propyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4232880.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-phenoxybenzenesulfonamide](/img/structure/B4232903.png)
![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4232908.png)



![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232952.png)


![6,8-dichloro-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B4232961.png)